molecular formula C9H9ClO3S2 B12065170 Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate

Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B12065170
M. Wt: 264.8 g/mol
InChI Key: WLPHZVVGUHBBOL-UHFFFAOYSA-N
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Description

Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allylthio group, a chloro substituent, and a hydroxy group on the thiophene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of Substituents: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol. The chloro substituent can be added through chlorination reactions, and the hydroxy group can be introduced through hydroxylation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Addition: The double bond in the allylthio group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Addition: Hydrogen chloride (HCl), bromine (Br₂)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted thiophenes

    Addition: Formation of halogenated compounds

Scientific Research Applications

Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxy and chloro groups can influence its binding affinity and specificity. The allylthio group may participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structural features but differ in the nature of the substituents on the thiophene ring.

    Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications, share the thiophene ring system but differ in their substituents and functional groups.

Uniqueness

Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the allylthio group, in particular, distinguishes it from other thiophene derivatives and may contribute to its unique properties and applications.

Properties

Molecular Formula

C9H9ClO3S2

Molecular Weight

264.8 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-prop-2-enylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C9H9ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3

InChI Key

WLPHZVVGUHBBOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SCC=C)Cl)O

Origin of Product

United States

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